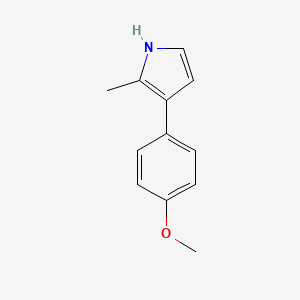
3-(4-methoxyphenyl)-2-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methoxyphenyl group at the third position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)-1H-pyrrole: Lacks the methyl group at the second position.
2-Methyl-1H-pyrrole: Lacks the 4-methoxyphenyl group.
4-Methoxyphenyl-1H-pyrrole: Lacks the methyl group at the second position.
Uniqueness: 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole is unique due to the presence of both the 4-methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-9-12(7-8-13-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3 |
Clave InChI |
OLUYCFXTKLOIAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)

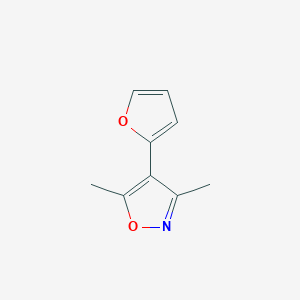
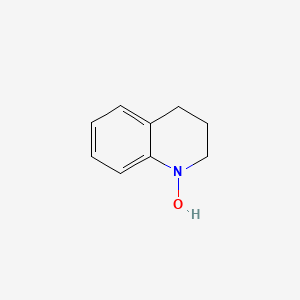
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
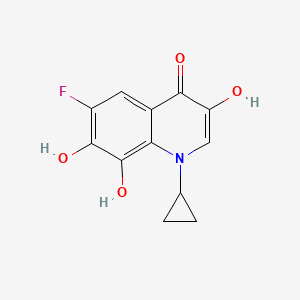
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)

![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

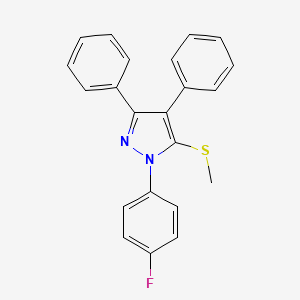
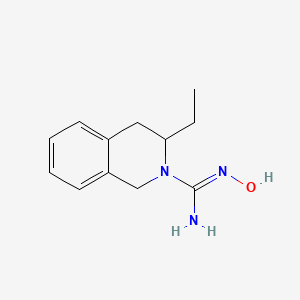
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
